Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Overview

Description

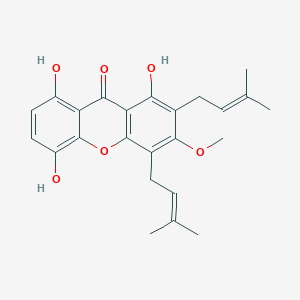

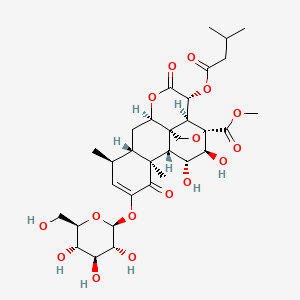

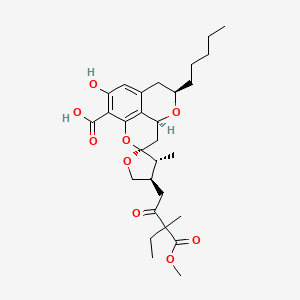

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is a quercetin O-glucoside that is quercetin substituted by a alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] residue at position 3 via a glycosidic linkage . It is one of the major antioxidants of Ginkgo biloba leaves .

Synthesis Analysis

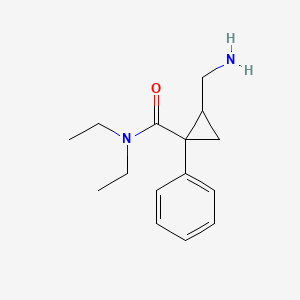

The synthesis of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is initiated from commercially available quercetin via regioselective benzylation of quercetin to produce 4’, 7-di-O-benzylquercetin . Through this, Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside was successfully achieved via selective β-glycosylation of the 3-OH, acylation of 6’'-OH, and finally debenzylation via catalytic transfer hydrogenation .

Molecular Structure Analysis

The molecular formula of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is C36H36O18 . The structure is complex, with multiple hydroxyl groups, a cinnamate ester, and a disaccharide derivative . It is functionally related to a trans-4-coumaric acid .

Physical And Chemical Properties Analysis

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has a molecular weight of 756.7 g/mol . It has 18 hydrogen bond acceptors and 10 hydrogen bond donors . Its density is 1.7±0.1 g/cm^3 .

Scientific Research Applications

Antioxidant Mechanism

Quercetin and its derivatives, including 8PGL6583N7, are known for their potent antioxidant properties. The compound can scavenge free radicals, thereby protecting cells from oxidative stress which is implicated in various chronic diseases . This antioxidant mechanism is crucial in preventing cellular damage and aging, and it’s being extensively studied for its potential to enhance longevity and combat age-related disorders.

Antibacterial Properties

Research has highlighted the broad-spectrum antibacterial properties of quercetin compounds . 8PGL6583N7, with its complex glycoside structure, may interfere with bacterial adhesion and biofilm formation. This application is particularly relevant in the development of new antibiotics and antiseptics, as bacterial resistance to current drugs is a growing concern.

Toxipathy Prevention and Control

The intervention effects of quercetin derivatives on pesticide poisoning and their action pathways are under investigation . 8PGL6583N7 could potentially reduce the toxicity of mycotoxins and heavy metals, offering a natural solution for detoxification processes in both environmental and clinical settings.

Antihypertensive Activity

The synthesis of quercetin derivatives like 8PGL6583N7 has been associated with antihypertensive activities . Its application in cardiovascular research is promising, as it may lead to the development of natural supplements or medications that help manage high blood pressure without the side effects of traditional drugs.

Antidiabetic Effects

Studies have shown that quercetin and its derivatives can exert antidiabetic effects . 8PGL6583N7 may improve insulin sensitivity and glucose metabolism, making it a subject of interest for nutritional interventions and therapeutic strategies against diabetes mellitus.

Tyrosinase Inhibition

The compound’s ability to inhibit tyrosinase, an enzyme involved in melanin production, suggests its potential use in dermatological research . It could be applied in the treatment of hyperpigmentation disorders and as an active ingredient in skin-lightening products.

Cancer Research

Quercetin derivatives are studied for their anticancer properties due to their ability to induce apoptosis and inhibit tumor growth . 8PGL6583N7, with its unique molecular structure, may offer insights into new cancer therapies, particularly in cases where conventional treatments are ineffective.

Future Directions

The future research directions for Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside could involve further exploration of its antioxidant, antihypertensive, antidiabetic, and tyrosinase inhibitory activities . Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that quercetin derivatives often interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The compound has been found to interact with its targets through the formation of hydrogen bonds . This interaction can affect various biological processes, such as the glycation process .

Biochemical Pathways

It’s known that quercetin derivatives often influence pathways related to oxidative stress, inflammation, and glucose metabolism .

Pharmacokinetics

It’s known that quercetin derivatives are often soluble in dmso, methanol, and acetone water solution , which may impact their bioavailability.

Result of Action

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has been found to exhibit inhibitory activity against α-glucosidase and glycation . This suggests that the compound may have potential therapeutic effects in conditions such as diabetes mellitus .

Action Environment

It’s known that the compound is photosensitive , suggesting that light exposure may affect its stability and activity.

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O18/c1-14-26(43)30(47)34(54-35-31(48)29(46)27(44)23(52-35)13-49-24(42)9-4-15-2-6-17(37)7-3-15)36(50-14)53-33-28(45)25-21(41)11-18(38)12-22(25)51-32(33)16-5-8-19(39)20(40)10-16/h2-12,14,23,26-27,29-31,34-41,43-44,46-48H,13H2,1H3/b9-4+/t14-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMKTLJKBSXMMR-WLKGHKDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |

CAS RN |

143061-65-8 | |

| Record name | Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143061658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUERCETIN-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGL6583N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)

![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)